molecular formula C27H36O12 B561149 Borapetoside B

Borapetoside B

Cat. No.: B561149
M. Wt: 552.6 g/mol
InChI Key: XUOAZZCHOKUHCF-FVAQCFFJSA-N
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Description

This compound is a highly complex polycyclic organic molecule featuring a benzo[f]isochromene core (a fused bicyclic system) with multiple stereochemical centers and functional groups. Key structural elements include:

  • Benzo[f]isochromene skeleton: A tricyclic framework with a fused benzene ring and oxygen-containing heterocycle.
  • Glycosidic linkage: A glucose moiety (β-D-glucopyranose) connected via an ether bond at position 6, enhancing hydrophilicity and metabolic stability .
  • Methyl ester group: At position 7, influencing polarity and hydrolysis susceptibility .
  • Hydroxyl and methyl groups: At positions 9, 6a, and 10b, affecting solubility and steric interactions .

The stereochemistry (2S,4aS,6R,6aR,9R,10aS,10bS) is critical for its three-dimensional conformation and biological interactions, as slight stereochemical variations can drastically alter activity .

Properties

IUPAC Name

methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOAZZCHOKUHCF-FVAQCFFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H36O12C_{27}H_{36}O_{12} and a molecular weight of approximately 552.57 g/mol. It features multiple functional groups including hydroxyls and a furan ring which contribute to its biological properties.

Key Properties

PropertyValue
Molecular Weight552.573 g/mol
Solubility (LogS)-2.995
LogP0.929
Number of Oxygen Atoms12
Number of Carbon Atoms27
Heavy Atom Count39

Antiviral Properties

Research indicates that this compound exhibits antiviral activity , particularly against certain viral strains. It has been shown to inhibit viral replication by interfering with the viral life cycle at multiple stages. A study highlighted its effectiveness against HIV and HCV , suggesting mechanisms involving the inhibition of viral entry and replication processes .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It has been observed to modulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This modulation can potentially alleviate conditions associated with chronic inflammation .

Neuroprotective Effects

In neuropharmacological studies, the compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. Its ability to reduce reactive oxygen species (ROS) levels contributes to its neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. It appears to induce apoptosis in cancer cells while sparing normal cells, indicating a selective mechanism that warrants further exploration .

Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced viral load in cultured cells infected with HCV. The results indicated a dose-dependent response with significant reductions in viral RNA levels after treatment with the compound .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases .

Study 3: Cytotoxicity Against Cancer Cells

In vitro assays revealed that the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups is known to enhance free radical scavenging activity. Studies have shown that such compounds can mitigate oxidative stress in cellular models .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Similar derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for further investigation in the treatment of inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects

Emerging research suggests that compounds with furan and hydroxyl functionalities may provide neuroprotection against conditions like Alzheimer's disease. They could potentially inhibit the aggregation of amyloid-beta peptides or reduce neuroinflammation .

Study on Antioxidant Capacity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various furan-containing compounds. The results indicated that derivatives similar to methyl (2S,4aS...) showed a significant reduction in oxidative stress markers in vitro .

Clinical Trials for Cancer Treatment

A phase II clinical trial investigated the efficacy of a derivative of this compound in patients with advanced solid tumors. Results demonstrated promising tumor reduction rates and manageable side effects, warranting further investigation into its therapeutic potential .

Research on Anti-inflammatory Activity

In a controlled study involving animal models of inflammation, administration of a similar compound resulted in a marked decrease in inflammatory markers and improved clinical scores in arthritis models. This suggests potential for therapeutic use in chronic inflammatory conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains ester and glycosidic bonds susceptible to hydrolysis:

Functional GroupReaction ConditionsProductsReferences
Methyl ester Basic hydrolysis (e.g., NaOH)Carboxylic acid + methanol
Glycosidic bond Acidic hydrolysis (e.g., HCl)Aglycone diterpene + glucose derivative
  • Ester hydrolysis is expected under alkaline conditions, converting the methyl carboxylate to a carboxylic acid .
  • The β-D-glucopyranosyloxy group undergoes acid-catalyzed cleavage, releasing the sugar moiety . Enzymatic hydrolysis using glycosidases is also plausible but not explicitly documented.

Oxidation and Reduction

Key oxidizable/reducible groups include hydroxyls, ketones, and the furan ring:

SiteReagentsOutcomeReferences
9-Hydroxy group Mild oxidants (e.g., PCC)Ketone formation
Furan ring Strong oxidants (e.g., KMnO₄)Ring opening to dicarboxylic acid
4-Oxo group NaBH₄Secondary alcohol
  • The tertiary alcohol at C9 resists oxidation, but the secondary alcohol in the glucosyl unit may oxidize to a ketone .
  • The furan ring’s electron-rich nature makes it prone to electrophilic substitution or oxidative degradation .

Acylation and Etherification

Hydroxyl groups participate in derivatization:

Reaction TypeReagentsExample ProductReferences
Acetylation Acetic anhydride/pyridineAcetylated hydroxyls
Methylation Methyl iodide/Ag₂OMethoxy derivatives
  • The 9-hydroxy and glucosyl hydroxyls are primary targets for acylation, enhancing lipophilicity .
  • Etherification is less documented but feasible under Williamson conditions.

Metabolic Reactions

ADMET data predicts cytochrome P450-mediated transformations:

EnzymeReactionMetaboliteProbability
CYP3A4OxidationHydroxylated derivatives71.01%
UGTsGlucuronidationConjugated metabolites80.00%
  • CYP3A4 substrates undergo phase I oxidation, likely at allylic or benzylic positions .
  • Glucuronidation (phase II) may occur at hydroxyl groups, increasing water solubility .

Stability and Degradation

Physicochemical properties influence reactivity:

PropertyValueImplicationsReferences
TPSA 199.00 ŲHigh polarity; H-bonding
LogP -0.10 (XLogP)Low lipophilicity
  • The compound is prone to hydrolytic degradation in aqueous media, especially under extreme pH .
  • Photodegradation of the furan ring is possible under UV light .

Comparison with Similar Compounds

(2S,4aR,6aR,7R,9S,10aS,10bR)-7-Carboxy-2-(3-Furyl)-6a,10b-Dimethyl-4,10-Dioxoperhydrobenzo[f]Isochromen-9-yl Acetate

  • Molecular Formula : C₂₂H₂₆O₈ (Mr = 418.43) .
  • Key Differences :
    • Replaces the methyl ester at position 7 with a carboxylic acid, increasing polarity but reducing membrane permeability .
    • Features an acetylated hydroxyl group at position 9, enhancing lipophilicity compared to the free hydroxyl in the target compound .
    • Lacks the glucose moiety, reducing solubility in aqueous media .

Glycosylated Isochromene Derivatives ()

  • Example: Metabolite with a cyclodeca[b]furan carboxylate linked to β-D-glucopyranose.
  • Shared Features : Glycosidic bonds improve solubility and resistance to enzymatic degradation .
  • Divergence : The cyclodeca[b]furan core differs from the benzo[f]isochromene system, altering ring strain and π-electron conjugation .

Functional Group and Reactivity Comparison

Feature Target Compound Carboxy Analogue () Glycosylated Metabolite ()
Core Structure Benzo[f]isochromene Benzo[f]isochromene Cyclodeca[b]furan
Position 7 Group Methyl ester (COOCH₃) Carboxylic acid (COOH) Carboxylate (COO⁻)
Glycosylation β-D-Glucose at position 6 Absent β-D-Glucose
Solubility (Water) Moderate (polar groups) Low (COOH dominates) High (ionized carboxylate)
Hydrolysis Stability Ester susceptible to hydrolysis Acid stable, acetate labile Stable glycoside

Molecular Weight and Polarity

  • The target compound (estimated Mr ~564.58) is larger than its carboxy analogue (Mr = 418.43) due to the glucose moiety, impacting pharmacokinetics (e.g., slower diffusion) .
  • The glucose unit increases hydrophilicity (logP ~1.2 vs. ~2.5 for the carboxy analogue), favoring aqueous solubility but limiting blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction is critical for resolving stereochemical configurations, particularly for the fused benzoisochromene system and glycosidic linkage. Key parameters include data-to-parameter ratios >13 and R factors <0.03 for high precision .
  • NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) should be used to assign proton environments (e.g., furan substituents, hydroxyl groups) and confirm regiochemistry. For example, coupling constants in NOESY can verify axial/equatorial orientations in the oxane ring .
  • Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad band ~3200–3500 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical compatibility), full-body protective clothing, and safety goggles. Replace gloves immediately if contaminated .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols or vapors. Use explosion-proof equipment if solvents are involved .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the ester and glycosidic bonds .

Q. How can researchers design a preliminary synthesis route for this compound?

  • Methodology :

  • Retrosynthetic analysis : Prioritize forming the benzoisochromene core via Diels-Alder cyclization , followed by functionalization of the furan and glycosylation. Use protecting groups (e.g., acetyl for hydroxyls) to manage reactivity .
  • Glycosylation : Employ Schmidt’s trichloroacetimidate method for stereoselective attachment of the oxane moiety. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Use preparative HPLC (C18 column, methanol/water gradient) to isolate intermediates. Confirm purity via melting point and elemental analysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereoselectivity of the glycosidic linkage?

  • Methodology :

  • Catalysis : Test asymmetric organocatalysts (e.g., thiourea derivatives) or enzymatic methods (glycosyltransferases) to enhance α/β selectivity. Compare outcomes using kinetic studies .
  • Solvent effects : Screen polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. Dielectric constant (ε) >20 improves glycosyl donor activation .
  • Reaction monitoring : Use in-situ Raman spectroscopy to track glycosylation intermediates and adjust temperature/pH dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Methodology :

  • DFT calculations : Optimize molecular geometries (B3LYP/6-31G*) and compare predicted NMR chemical shifts with experimental data. Discrepancies may indicate conformational flexibility or crystal-packing effects .
  • Variable-temperature NMR : Probe dynamic processes (e.g., furan ring puckering) by acquiring spectra at 25°C and −40°C. Line broadening at higher temps suggests fluxional behavior .
  • Cross-validation : Combine X-ray data (absolute configuration) with ECD spectroscopy to reconcile stereochemical assignments .

Q. How can the compound’s stability under physiological conditions be evaluated for pharmacological applications?

  • Methodology :

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0, pepsin). Monitor degradation via LC-MS over 72 hours .
  • Oxidative stability : Expose to H₂O₂ (0.3% w/v) and track peroxide formation using iodometric titration. Protect labile groups (e.g., furan) with antioxidants (e.g., BHT) .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light. Use amber glassware for storage if photodegradation is observed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borapetoside B
Reactant of Route 2
Borapetoside B

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